molecular formula C21H26ClN3O5S2 B2707105 2-(BENZENESULFONYL)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1217024-10-6

2-(BENZENESULFONYL)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2707105
CAS No.: 1217024-10-6
M. Wt: 500.03
InChI Key: AEIBWTWAUXOMIO-UHFFFAOYSA-N
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Description

Introduction to Benzothiazole-Acetamide-Sulfonamide Hybrid Research

Historical Evolution of Benzothiazole-Based Pharmaceutical Research

Benzothiazole derivatives first gained prominence in the late 19th century with Hofmann’s synthesis of 2-substituted benzothiazoles, which laid the groundwork for their pharmacological exploration. The discovery of firefly luciferin, a naturally occurring benzothiazole, underscored the scaffold’s biocompatibility and catalytic potential. By the mid-20th century, derivatives like riluzole (a benzothiazole-based glutamate inhibitor) and pramipexole (a dopamine agonist) demonstrated clinical efficacy in amyotrophic lateral sclerosis and Parkinson’s disease, respectively. These successes catalyzed systematic structure-activity relationship (SAR) studies, revealing that electron-withdrawing substituents at the thiazole ring’s 2-position enhance interactions with neuronal receptors and enzymes.

The 21st century saw benzothiazoles emerge as privileged scaffolds in oncology, with patents filed for compounds targeting tyrosine kinases, topoisomerases, and microtubule assembly. For instance, 2-(4-aminophenyl)benzothiazoles exhibited nanomolar potency against breast and colon carcinomas by inducing DNA adduct formation and apoptosis. This historical trajectory underscores the benzothiazole core’s adaptability to diverse therapeutic targets.

Development Trajectory of Dimethoxybenzothiazole Derivatives

The introduction of methoxy groups at the 4- and 7-positions of the benzothiazole ring, as seen in the target compound, represents a strategic response to limitations in early derivatives’ bioavailability and target specificity. Methoxy substituents enhance solubility by increasing molecular polarity while maintaining planar aromaticity critical for intercalation into DNA or enzyme active sites. For example, 4,7-dimethoxy-2-piperazin-1-yl-1,3-benzothiazole demonstrated submicromolar IC~50~ values against leukemia cell lines by stabilizing tubulin depolymerization intermediates.

Comparative studies of methoxy positioning reveal that 4,7-dimethoxy configurations optimize steric compatibility with hydrophobic pockets in kinase domains, whereas 5,6-dimethoxy analogs suffer from reduced membrane permeability. Recent synthetic advances, such as ionic liquid-catalyzed cyclization of 2-aminothiophenols with CO~2~, have streamlined the production of these derivatives while adhering to green chemistry principles.

Research Significance of Sulfonamide-Acetamide Conjugation in Medicinal Chemistry

The conjugation of benzenesulfonyl and dimethylaminoethyl-acetamide moieties to the benzothiazole core introduces multifunctional capabilities. Sulfonamide groups, known for their strong hydrogen-bonding capacity, improve target engagement with proteases and phosphatases, as evidenced by their prevalence in antiviral and antidiabetic agents. Acetamide linkages, particularly N,N-dimethylaminoethyl variants, enhance blood-brain barrier penetration—a property critical for central nervous system (CNS)-targeted therapies.

This hybrid architecture also mitigates metabolic instability associated with standalone benzothiazoles. For instance, the sulfonamide group’s electron-withdrawing effects reduce oxidative degradation at the thiazole sulfur, while the tertiary amine in the acetamide sidechain facilitates pH-dependent solubility, enabling both oral and parenteral administration.

Current Research Landscape and Knowledge Gaps

The current benzothiazole-acetamide-sulfonamide research landscape is characterized by three dominant trends:

  • Target Diversification : Recent patents disclose activity against SARS-CoV-2 main protease (M~pro~) and β-amyloid aggregates, expanding applications beyond oncology.
  • Synthetic Innovation : Microwave-assisted condensations and CO~2~-based cyclizations have reduced reaction times from hours to minutes while improving yields ≥85%.
  • Computational Optimization : Molecular docking studies prioritize derivatives with ClogP values between 2.5–3.5 to balance hydrophobicity and solubility.

Despite these advances, critical knowledge gaps persist:

  • Mechanistic Ambiguity : The exact role of the benzenesulfonyl group in modulating kinase inhibition versus off-target effects remains unclear.
  • Metabolic Profiling : Limited data exist on hepatic clearance pathways, particularly CYP450 isoform interactions.
  • In Vivo Efficacy : Most studies remain confined to in vitro models, with only 12% of patented compounds advancing to preclinical trials.
Table 1: Key Advances and Challenges in Benzothiazole-Acetamide-Sulfonamide Research
Aspect Advances Challenges
Synthesis CO~2~-based cyclization (90% yield) Scalability of microwave-assisted methods
Target Engagement Selective MAO-B inhibition (IC~50~ = 23 nM) Off-target binding to adrenergic receptors
Drug Delivery pH-responsive solubility via dimethylaminoethyl group Variable bioavailability in fed vs. fasted states

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2.ClH/c1-23(2)12-13-24(18(25)14-31(26,27)15-8-6-5-7-9-15)21-22-19-16(28-3)10-11-17(29-4)20(19)30-21;/h5-11H,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIBWTWAUXOMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)CS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(BENZENESULFONYL)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole core: Starting from 4,7-dimethoxy-2-aminobenzothiazole, the core structure is synthesized through cyclization reactions.

    Introduction of the dimethylaminoethyl group: This step involves the alkylation of the benzo[d]thiazole core with 2-(dimethylamino)ethyl chloride under basic conditions.

    Attachment of the phenylsulfonyl group: The final step includes the sulfonylation of the intermediate compound with phenylsulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated synthesis equipment may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxybenzo[d]thiazole moiety.

    Reduction: Reduction reactions can occur at the phenylsulfonyl group, converting it to a phenylsulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions may take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Structural Overview

  • Chemical Formula : C₁₆H₁₈N₂O₄S
  • Molecular Weight : 342.39 g/mol
  • Key Functional Groups :
    • Benzene sulfonyl group
    • Dimethoxy substituents
    • Benzothiazole ring
    • Dimethylamino group

Anticancer Activity

Research indicates that compounds with similar structural features can exhibit anticancer properties. For instance, analogs of benzothiazole have shown efficacy as inhibitors of tumor growth by targeting hypoxia-inducible factors (HIFs) . The sulfonamide group is also associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Properties

The sulfonamide moiety is well-known for its antibacterial properties. Compounds containing this functional group inhibit bacterial growth by interfering with folate synthesis. Studies have shown that modifications to the sulfonamide structure can enhance antibacterial activity against resistant strains .

Neuropharmacological Effects

The dimethylamino group may contribute to the compound's ability to cross the blood-brain barrier, positioning it as a candidate for neuropharmacological applications. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the benzothiazole and dimethoxy groups can significantly influence biological activity. For example, substituents on the benzothiazole ring can enhance binding affinity to target proteins involved in cancer progression .

Key Findings from SAR Studies

ModificationEffect on ActivityReference
Addition of methyl groups on benzothiazoleIncreased potency against cancer cell lines
Variation in sulfonyl groupAltered antibacterial spectrum
Dimethylamino substitutionEnhanced CNS penetration

Case Study 1: Anticancer Efficacy

In a study evaluating a related compound's effects on cancer cell lines, researchers noted significant inhibition of cell proliferation at low micromolar concentrations. The compound was effective in both in vitro and in vivo models, indicating its potential as a therapeutic agent against solid tumors .

Case Study 2: Antimicrobial Activity

A series of derivatives were synthesized from the parent compound to assess their antimicrobial properties. One derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural modifications in enhancing efficacy against resistant pathogens .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-acetamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)acetamide

Uniqueness

The presence of the phenylsulfonyl group in “2-(BENZENESULFONYL)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE” distinguishes it from similar compounds, potentially enhancing its biological activity and chemical reactivity.

Biological Activity

The compound 2-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H22N2O5SC_{18}H_{22}N_{2}O_{5}S, and it features a unique arrangement of functional groups that contribute to its biological properties. The presence of the benzothiazole moiety is particularly significant, as benzothiazoles are known for their diverse biological activities.

Antitumor Activity

Research indicates that compounds containing the benzothiazole structure exhibit notable antitumor properties. For instance, derivatives of benzothiazoles have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that modifications in the benzothiazole structure could enhance its cytotoxic effects against human breast cancer cells (MDA-MB-231) and liver cancer cells (SK-Hep-1) .

The proposed mechanism of action for this compound involves the inhibition of critical signaling pathways in cancer cells. Specifically, it has been suggested that it may act as a hypoxia-inducible factor (HIF) inhibitor, which is crucial in tumor growth and metastasis . By interfering with HIF signaling, the compound may reduce tumor viability and enhance apoptosis.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity. Studies have reported that related benzothiazole derivatives possess antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) indicating effectiveness against various pathogens . This broad-spectrum activity suggests potential applications in treating infections alongside cancer therapy.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzothiazole derivatives, including those similar to our compound. The results showed significant inhibition of cell growth in vitro and in vivo models, with some compounds demonstrating IC50 values in the low micromolar range . The study highlighted structural modifications that could enhance potency and selectivity for cancer cells.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of benzothiazole derivatives. The results indicated that certain substitutions on the benzothiazole ring improved activity against resistant strains of bacteria. For example, compounds with halogen substitutions exhibited enhanced antibacterial effects compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies on similar compounds:

Compound VariantSubstituentBiological ActivityIC50 (µM)
A-ClAntitumor5.0
B-BrAntibacterial10.0
C-FAntifungal15.0

These findings suggest that specific modifications can significantly influence the pharmacological profile of benzothiazole derivatives.

Q & A

Q. What are the critical steps for synthesizing the compound with high purity, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves sequential reactions, starting with the coupling of the benzothiazole core to the dimethylaminoethyl group, followed by sulfonylation. Key steps include:
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Temperature control : Maintain reflux conditions (80–100°C) for sulfonylation to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of benzenesulfonyl chloride) to maximize conversion .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic pH) .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm the benzothiazole ring (δ 7.2–7.8 ppm) and sulfonyl group (δ 3.1–3.3 ppm for SO2_2) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak [M+H]+^+ at m/z 530.12 (calculated) .

Q. How do the functional groups in the compound influence its solubility and bioactivity?

  • Methodological Answer :
  • Benzothiazole moiety : Enhances lipophilicity, facilitating membrane penetration. Substituents (4,7-dimethoxy) improve metabolic stability by reducing oxidative degradation .
  • Sulfonamide group : Increases water solubility via hydrogen bonding. The dimethylaminoethyl side chain introduces cationic character at physiological pH, promoting interaction with anionic biological targets (e.g., enzymes) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., cathepsin B). The sulfonamide group shows high affinity for the catalytic cysteine residue (binding energy: −9.2 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. RMSD values <2 Å indicate stable binding .
  • ADMET prediction : Employ SwissADME to evaluate bioavailability (LogP: 2.8; TPSA: 98 Ų) and cytochrome P450 inhibition risks .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Dose-response reevaluation : Test the compound at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects in cytotoxicity assays .
  • Batch variability analysis : Compare HPLC profiles of different synthetic batches to rule out impurity-driven discrepancies (e.g., residual solvents affecting IC50_{50}) .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., kinase inhibition vs. off-target effects) .

Q. What experimental approaches assess the compound’s metabolic stability in vitro?

  • Methodological Answer :
  • Liver microsome assays : Incubate the compound (10 µM) with human liver microsomes (37°C, NADPH regeneration system). Monitor degradation via LC-MS/MS over 60 minutes (t1/2_{1/2} >30 min suggests stability) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to quantify IC50_{50} values. A value >10 µM indicates low inhibition risk .
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates via LC-MS .

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